
Éster de Pinacol del Ácido 5,5-Dimetil-1-ciclohexen-1-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis. Boronic esters are known for their stability and versatility, making them valuable intermediates in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetics of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester are influenced by its relatively stable and readily prepared nature . These properties contribute to its bioavailability.
Result of Action
The molecular and cellular effects of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester’s action include the formation of new carbon-carbon bonds . This results in the creation of new organic compounds, contributing to various chemical transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester. For instance, it has been noted that certain boronic esters, including pinacol boronic esters, can be converted into a mixture of organotrifluoroborate and pinacol under certain conditions . Furthermore, the stability of the compound can be affected by air and moisture .
Análisis Bioquímico
Biochemical Properties
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester interacts with various enzymes and proteins in biochemical reactions . It is involved in the Suzuki–Miyaura coupling, where it participates in transmetalation, a process where it is transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester primarily involves its role in the Suzuki–Miyaura coupling . In this process, it undergoes transmetalation, where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is one of its key features, making it a valuable component in chemical transformations
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester typically involves the reaction of 5,5-dimethyl-1-cyclohexen-1-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are used to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Various substituted cyclohexene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Methylboronic Acid Pinacol Ester
- Vinylboronic Acid Pinacol Ester
Comparison
5,5-Dimethyl-1-cyclohexen-1-boronic Acid Pinacol Ester is unique due to its cyclohexene ring structure, which imparts different reactivity and stability compared to linear or aromatic boronic esters. This compound’s steric hindrance and electronic properties make it particularly useful in selective reactions where other boronic esters might not perform as well .
Propiedades
IUPAC Name |
2-(5,5-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)9-7-8-11(10-12)15-16-13(3,4)14(5,6)17-15/h8H,7,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKWCSASKKVYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
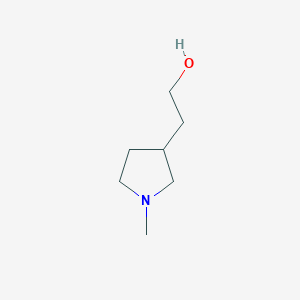
![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)
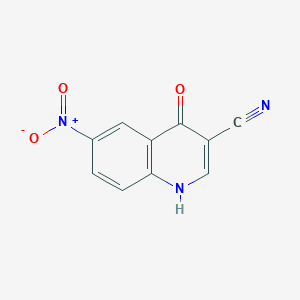

![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)

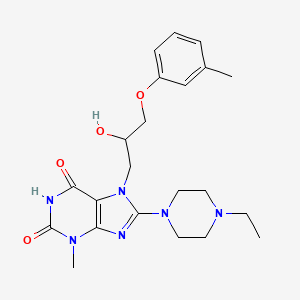

![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
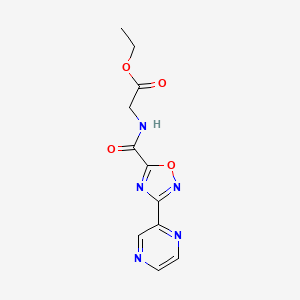
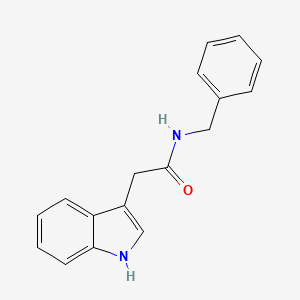
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

